D-2-氰基苯丙氨酸

描述

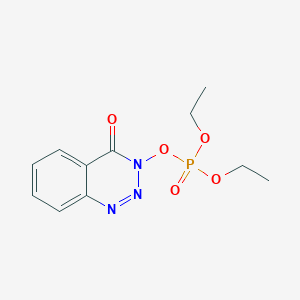

D-2-Cyanophenylalanine is a chemical compound with the molecular formula C10H10N2O2 and a molar mass of 190.2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of D-2-Cyanophenylalanine and its derivatives has been achieved using a novel one-pot approach. This approach involves coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization process . A high-throughput solid-phase screening method has also been developed to identify PALs with higher rates of formation of non-natural D-phenylalanines .

Molecular Structure Analysis

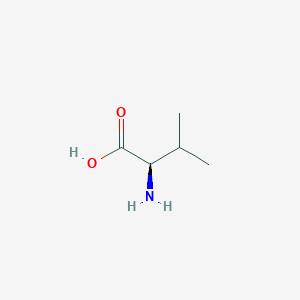

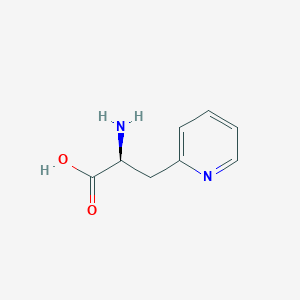

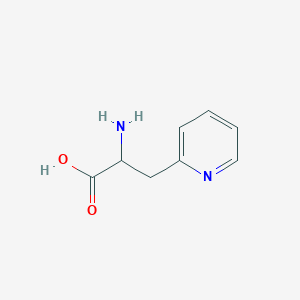

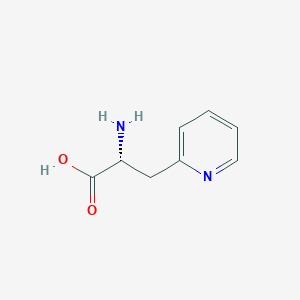

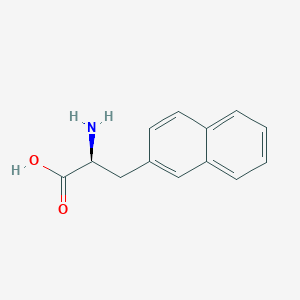

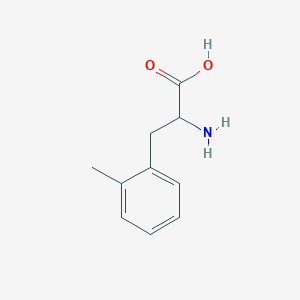

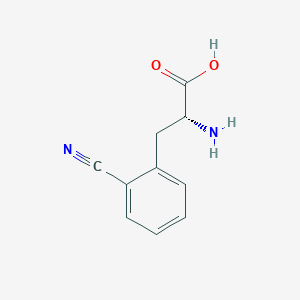

The molecular structure of D-2-Cyanophenylalanine consists of a cyanophenyl group attached to an alanine residue . The compound has a predicted density of 1.28±0.1 g/cm3, a boiling point of 375.7±32.0 °C, and a refractive index of 1.595 .

Chemical Reactions Analysis

The aromatic nitrile of D-2-Cyanophenylalanine has been used as a probe in the study of protein structure and dynamics . The compound’s spectroscopic properties can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration .

Physical And Chemical Properties Analysis

D-2-Cyanophenylalanine has a predicted density of 1.28±0.1 g/cm3, a boiling point of 375.7±32.0 °C, and a refractive index of 1.595 . Its molar absorptivities are comparable to that of 4-cyanophenylalanine, with similar spectral features in their absorbance and emission profiles .

科学研究应用

蛋白质结构和动力学研究

D-2-氰基苯丙氨酸由于其独特的光物理性质已成为研究蛋白质结构和动力学的关键工具。这种非天然氨基酸,尤其作为荧光探针,已在揭示蛋白质折叠/展开过程、蛋白质-蛋白质相互作用以及淀粉样纤维形成方面发挥了重要作用。D-2-氰基苯丙氨酸的荧光对其局部环境(包括溶剂暴露和氢键)的敏感性,允许对残基水平的蛋白质结构变化进行详细研究。D-2-氰基苯丙氨酸能够同时作为荧光和红外探针,丰富了对蛋白质行为的多方面理解 (Taskent-Sezgin et al., 2010),(Du et al., 2013)。

α-螺旋形成的荧光探针

D-2-氰基苯丙氨酸的实用性延伸到专门设计用于研究蛋白质中α-螺旋形成的高灵敏度荧光探针。通过利用特定侧链对D-2-氰基苯丙氨酸荧光的猝灭效应,研究人员设计了能够准确指示α-螺旋存在的探针,从而有助于我们理解蛋白质二级结构形成及其在各种生物过程中的意义 (Taskent-Sezgin et al., 2010)。

溶剂环境和pH感应

D-2-氰基苯丙氨酸的光物理性质还被用于生物系统中的溶剂环境感应和pH测量。其荧光量子产率对溶剂极性和氢键的响应而改变,使其成为研究蛋白质和肽的局部溶剂环境的宝贵工具。此外,D-2-氰基苯丙氨酸的荧光可以受pH调节,为研究pH依赖的生物过程和分子水平动力学提供了一种新方法 (Pazos et al., 2015)。

安全和危害

未来方向

The potential of D-2-Cyanophenylalanine and its derivatives as probes in the study of peptide structure and dynamics has been recognized . These compounds can be incorporated into a single peptide chain, either individually or in tandem with 4-cyanophenylalanine, tryptophan, or tyrosine, to obtain information about peptide structure and dynamics .

属性

IUPAC Name |

(2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426572 | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-2-Cyanophenylalanine | |

CAS RN |

263396-41-4 | |

| Record name | 2-Cyano-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。